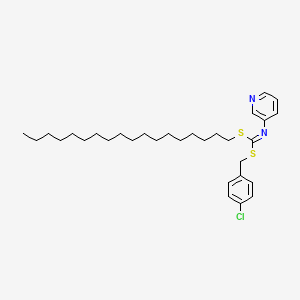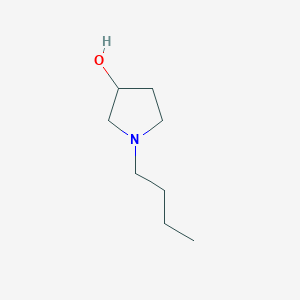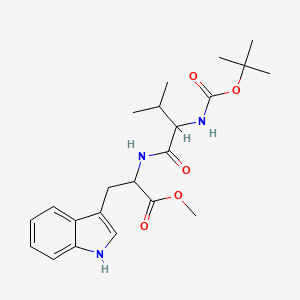![molecular formula C4H5N7 B14653659 6-Hydrazinyltetrazolo[1,5-b]pyridazine CAS No. 52476-90-1](/img/structure/B14653659.png)
6-Hydrazinyltetrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinyltetrazolo[1,5-b]pyridazine is a heterocyclic compound that features a unique combination of a tetrazole ring fused to a pyridazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazine and tetrazole functionalities within the same molecule imparts unique chemical properties that can be exploited for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with tetrazole precursors. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine, which is then reduced to this compound . The reaction conditions typically involve the use of solvents such as acetic acid and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potential hazards associated with azide compounds. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyridazines, hydrazine derivatives, and various oxidized forms of the compound.
Applications De Recherche Scientifique
6-Hydrazinyltetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Mécanisme D'action
The mechanism of action of 6-hydrazinyltetrazolo[1,5-b]pyridazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of specific enzymes or the modification of protein structures. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
6-Azidotetrazolo[1,5-b]pyridazine: This compound is structurally similar but contains an azide group instead of a hydrazine group.
6-Hydroxytetrazolo[1,5-b]pyridazine: This compound features a hydroxyl group in place of the hydrazine group.
Uniqueness: 6-Hydrazinyltetrazolo[1,5-b]pyridazine is unique due to the presence of both hydrazine and tetrazole functionalities, which impart distinct chemical reactivity and potential applications. The hydrazine group allows for covalent modifications, while the tetrazole ring provides stability and the ability to participate in various non-covalent interactions.
Propriétés
Numéro CAS |
52476-90-1 |
|---|---|
Formule moléculaire |
C4H5N7 |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
tetrazolo[1,5-b]pyridazin-6-ylhydrazine |
InChI |
InChI=1S/C4H5N7/c5-6-3-1-2-4-7-9-10-11(4)8-3/h1-2H,5H2,(H,6,8) |
Clé InChI |
ROUOGJAMSNIJAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=NN2N=C1NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



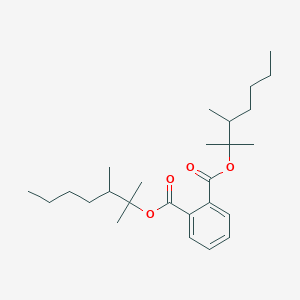
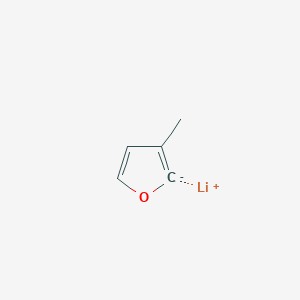

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
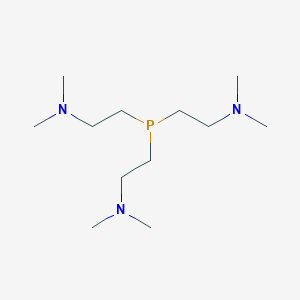
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)

